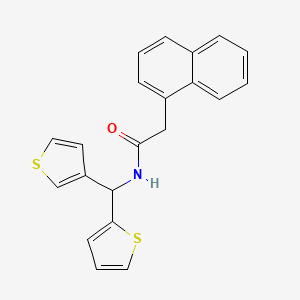

2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Description

The compound 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide (CAS: 2034605-18-8) is a structurally complex acetamide derivative featuring a naphthalene core, an acetamide backbone, and a bis-thiophene methyl substituent. Its molecular formula is C₂₁H₁₇NOS₂, with a molecular weight of 363.49 g/mol (monoisotopic mass: 363.075156) . The presence of both naphthalene and thiophene moieties confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NOS2/c23-20(13-16-7-3-6-15-5-1-2-8-18(15)16)22-21(17-10-12-24-14-17)19-9-4-11-25-19/h1-12,14,21H,13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLKPUDVSRESEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C3=CSC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the thiophene groups through a series of substitution reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The thiophene rings can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

The compound's structural characteristics suggest significant biological activity, particularly in the following areas:

Antimicrobial Activity

Research indicates that 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, as shown in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These findings suggest its potential as a candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against cancer cell lines. Similar compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential in cancer therapeutics.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, related compounds have been noted to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Material Science Applications

Beyond biological applications, this compound may find utility in material science due to its unique electronic properties derived from its aromatic structure. Potential applications include:

- Organic Light Emitting Diodes (OLEDs) : The compound's electron-rich nature can be advantageous in developing OLED materials.

- Organic Photovoltaics (OPVs) : Its ability to facilitate charge transport makes it a candidate for use in solar cell technologies.

Case Studies

Several studies have evaluated the efficacy and versatility of this compound:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cancer Therapeutics : Research has indicated that compounds with similar structural motifs show promise in selectively targeting cancer cells, highlighting their potential role in future cancer therapies .

- Material Properties : Investigations into the electronic properties of thiophene-based compounds have shown their applicability in developing high-performance electronic devices .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its bis-thiophene methyl group and naphthalene substituent. Below is a comparative analysis with key analogues:

Key Observations :

Chlorophenyl () and cyano () substituents introduce electron-withdrawing effects, altering reactivity and solubility.

Steric Effects :

- The naphthalene group in the target compound and creates significant steric bulk, which may hinder crystallization but improve binding affinity in biological systems .

Biological Relevance: Thiazole- and thiophene-containing acetamides () are noted for structural mimicry of penicillin derivatives and ligand coordination capabilities . The target compound’s bis-thiophene moiety could enhance interactions with sulfur-binding enzymes or receptors.

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : Analogues like exhibit intermolecular N–H⋯N hydrogen bonds, forming 1D chains that stabilize crystal packing . The target compound’s bis-thiophene group may disrupt such interactions, leading to amorphous solid forms.

- Planarity : Thiazole-containing derivatives () show twisted conformations (e.g., 79.7° dihedral angle in ), whereas the target compound’s naphthalene-thiophene system likely adopts a less planar geometry .

Biological Activity

2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of thiophene groups through substitution reactions. Catalysts such as Lewis acids are often employed to facilitate these reactions.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 363.5 g/mol. The compound features a naphthalene moiety attached to a thiophene-based acetamide, which contributes to its unique electronic properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as a ligand in biochemical assays and has potential therapeutic applications in various diseases, including anti-inflammatory and anticancer activities. The compound's mechanism involves modulating enzyme or receptor activity, leading to therapeutic effects.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit promising anticancer activity. For example, derivatives containing naphthalene and thiophene moieties have been shown to inhibit cancer cell growth and induce apoptosis in non-small cell lung cancer (NSCLC) models. These compounds restored sensitivity to existing targeted therapies in resistant phenotypes .

In Vitro Studies

In vitro studies on related compounds have demonstrated significant antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis. These studies assessed biofilm formation inhibition and synergistic effects with established antibiotics like Ciprofloxacin . Although specific data on the subject compound are not available, its structural characteristics suggest similar potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Naphthalenes with single thiophene | Moderate anticancer activity |

| Compound B | Thiophene derivatives | Strong antibacterial activity |

| Target Compound | Naphthalenes with dual thiophene | Potentially high reactivity; unexplored in detail |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-(naphthalen-1-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide?

Methodological Answer: A common approach involves coupling naphthalene-1-ylacetic acid with a thiophene-containing amine via carbodiimide-mediated amidation. For example, EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base at 273 K for 3 hours can yield the target compound . Purification via recrystallization (e.g., methanol/acetone mixtures) is critical to isolate high-purity crystals. Optimization of stoichiometry (1:1 molar ratio of acid to amine) and reaction temperature minimizes side products like unreacted starting materials or over-oxidized thiophene derivatives .

Q. Q2. How is the molecular structure of this compound validated in academic research?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous acetamide derivatives, SC-XRD data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirmed bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles (e.g., 79.7° between aromatic planes), ensuring structural fidelity . Computational validation using density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets can supplement experimental data to resolve ambiguities in torsional angles or hydrogen bonding .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

Dose-response profiling : Test the compound at logarithmic concentrations (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to establish IC50 consistency .

Off-target screening : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding.

Structural analogs : Compare activity with derivatives lacking thiophene or naphthalene groups to identify pharmacophoric motifs. For example, replacing thiophene with phenyl groups reduced antibacterial efficacy by 80% in related compounds .

Q. Q4. What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies focus on modular substitutions:

- Thiophene modification : Introducing electron-withdrawing groups (e.g., –NO2) at the thiophene 5-position enhances electrophilicity, improving interactions with cysteine residues in target enzymes .

- Naphthalene substitution : 2-Hydroxy-naphthalene derivatives increase solubility but may reduce membrane permeability, requiring logP optimization via HPLC .

- Amide linker flexibility : Replacing the acetamide group with urea or sulfonamide linkers alters hydrogen-bonding capacity, as shown in kinase inhibition assays .

Experimental Design & Data Analysis

Q. Q5. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

In vitro kinase assays : Use recombinant kinases (e.g., ATM/ATR) with ATP-Glo luminescence assays to measure inhibition. Include controls like staurosporine (broad-spectrum inhibitor) and CGK733 (reference inhibitor) .

Cellular validation : Treat cancer cells (e.g., HCT116) with the compound and monitor DNA damage markers (γ-H2AX foci via immunofluorescence).

Molecular docking : Perform AutoDock Vina simulations using kinase crystal structures (PDB: 5Y3T) to predict binding modes. Prioritize residues within 4 Å of the ligand for mutagenesis studies .

Q. Q6. What analytical techniques are critical for characterizing synthetic intermediates and final products?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d6) identifies regioselectivity in thiophene substitution (e.g., δ 7.45 ppm for thiophene protons) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detect impurities (<0.1% area) and confirm molecular ion peaks (e.g., [M+H]+ = 408.1 m/z) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C supports suitability for high-temperature reactions) .

Contradiction Analysis

Q. Q7. How to address conflicting reports on the compound’s anti-inflammatory vs. anticancer efficacy?

Methodological Answer: Contradictions may stem from divergent biological targets. Strategies include:

Pathway-specific assays : Use NF-κB luciferase reporters for anti-inflammatory activity and apoptosis assays (Annexin V/PI staining) for anticancer effects.

Proteomics profiling : SILAC-based quantification in treated cells identifies differentially expressed proteins (e.g., COX-2 for inflammation, Bcl-2 for apoptosis) .

In vivo models : Compare efficacy in murine inflammation (carrageenan-induced paw edema) vs. xenograft tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.